2-Piperidinoisonicotinic acid

Descripción general

Descripción

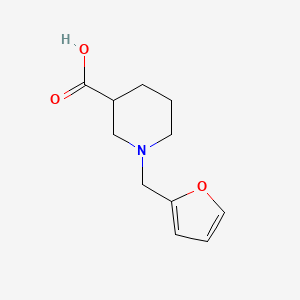

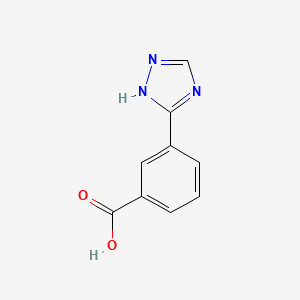

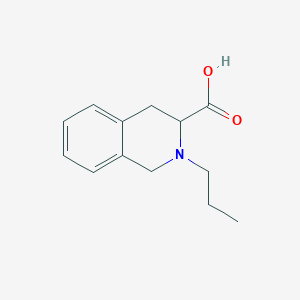

2-Piperidinoisonicotinic acid is a unique chemical compound with the empirical formula C11H14N2O2 . It has a molecular weight of 206.24 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Piperidinoisonicotinic acid can be represented by the SMILES stringOC(=O)c1ccnc(c1)N2CCCCC2 . The InChI key for this compound is PYHYIVXTQSCHDX-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, “2-Piperidinoisonicotinic acid” could potentially be used in the design and synthesis of new drugs.

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . “2-Piperidinoisonicotinic acid” could be used in the biological evaluation of potential drugs.

Synthesis of Piperidine Derivatives

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . “2-Piperidinoisonicotinic acid” could be used in the synthesis of various piperidine derivatives.

Research in Organic Chemistry

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “2-Piperidinoisonicotinic acid” could be used in research aimed at developing these methods.

Alkaloid Synthesis

Piperidine derivatives are also present in alkaloids . Therefore, “2-Piperidinoisonicotinic acid” could potentially be used in the synthesis of alkaloids.

Multicomponent Reactions

Piperidines play a significant role in multicomponent reactions . “2-Piperidinoisonicotinic acid” could be used in these types of reactions.

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Piperidinoisonicotinic acid, also known as 2-(Piperidin-1-yl)isonicotinic acid, is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The biochemical pathways of nicotinamide-derived pyridones, which include isoniazid, have been studied . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .

Pharmacokinetics

The pharmacokinetics of isoniazid and its metabolites have been investigated in humans . Isoniazid was measured in blood, and the metabolites were determined in urine . .

Result of Action

As a derivative of isoniazid, it may share some of its effects, including the inhibition of mycolic acid synthesis and bactericidal activity against mycobacterium tuberculosis .

Propiedades

IUPAC Name |

2-piperidin-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHYIVXTQSCHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424434 | |

| Record name | 2-Piperidinoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855153-75-2 | |

| Record name | 2-Piperidinoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

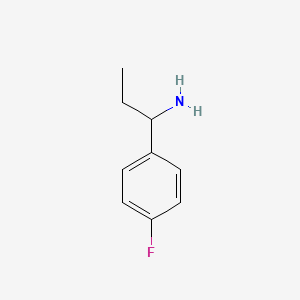

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

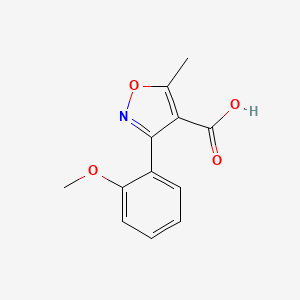

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

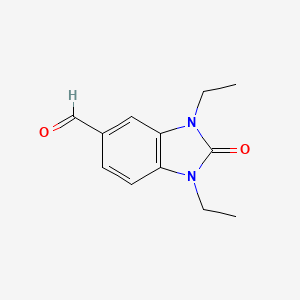

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)